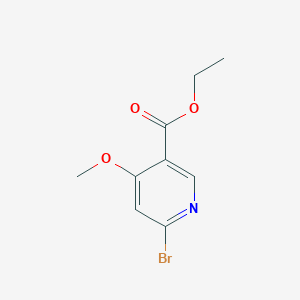![molecular formula C28H28Cl3NO7S B13142180 N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine is a compound that features a trichloroethoxycarbonyl group and a trimethoxytrityl group attached to the amino acid L-cysteine. This compound is primarily used in organic synthesis, particularly in the protection of functional groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using 2,2,2-trichloroethyl chloroformate, forming the trichloroethoxycarbonyl (Troc) group.
Protection of the Thiol Group: The thiol group of L-cysteine is protected using trimethoxytrityl chloride, forming the trimethoxytrityl (Trt) group.
The reaction conditions for these steps generally involve the use of a base such as pyridine or aqueous sodium hydroxide at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Troc and Trt groups can be removed under specific conditions to reveal the free amino and thiol groups.
Substitution Reactions: The compound can participate in substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Troc Group: Zinc in the presence of acetic acid or electrolysis can be used to remove the Troc group.
Deprotection of Trt Group: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Trt group.
Major Products Formed
The major products formed from these reactions are the deprotected L-cysteine derivatives, which can then be further modified or used in subsequent synthetic steps .
科学的研究の応用
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine has several scientific research applications:
Organic Synthesis: It is used as a protecting group for amino and thiol groups in the synthesis of peptides and other complex molecules.
Biological Studies: The compound is used in the study of protein structure and function by protecting specific functional groups during chemical modifications.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds where protection of functional groups is necessary to achieve the desired chemical transformations.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine involves the protection of functional groups. The Troc group protects the amino group by forming a stable carbamate linkage, while the Trt group protects the thiol group by forming a stable trityl ether linkage . These protecting groups can be selectively removed under specific conditions, allowing for controlled chemical modifications of the molecule .
類似化合物との比較
Similar Compounds
N-(tert-Butoxycarbonyl)-L-cysteine: This compound uses a tert-butoxycarbonyl (Boc) group for amino protection and is commonly used in peptide synthesis.
N-(9-Fluorenylmethoxycarbonyl)-L-cysteine: This compound uses a fluorenylmethoxycarbonyl (Fmoc) group for amino protection and is also widely used in peptide synthesis.
Uniqueness
N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine is unique due to the combination of the Troc and Trt protecting groups, which offer specific advantages in terms of stability and ease of removal under mild conditions . This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required .
特性
分子式 |
C28H28Cl3NO7S |
|---|---|
分子量 |
628.9 g/mol |
IUPAC名 |
(2R)-2-(2,2,2-trichloroethoxycarbonylamino)-3-[tris(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C28H28Cl3NO7S/c1-36-21-10-4-18(5-11-21)28(19-6-12-22(37-2)13-7-19,20-8-14-23(38-3)15-9-20)40-16-24(25(33)34)32-26(35)39-17-27(29,30)31/h4-15,24H,16-17H2,1-3H3,(H,32,35)(H,33,34)/t24-/m0/s1 |
InChIキー |
BBBQMRKSGXWQKT-DEOSSOPVSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SC[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)SCC(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


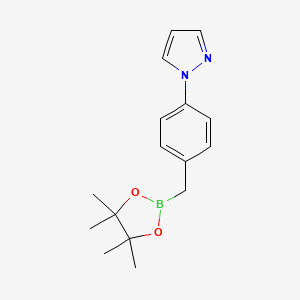
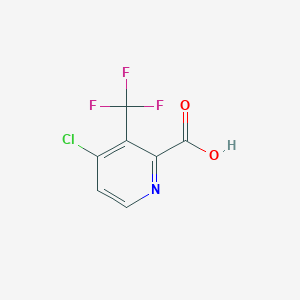

![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
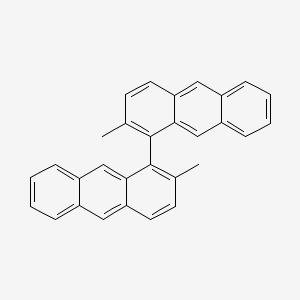
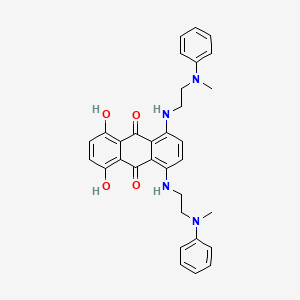

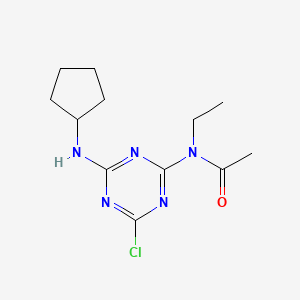
![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)
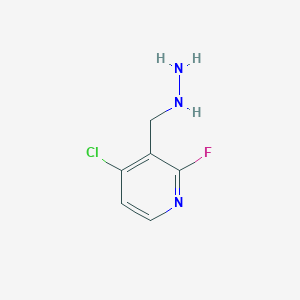
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

